

(E)-2-Octenal chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Octenal

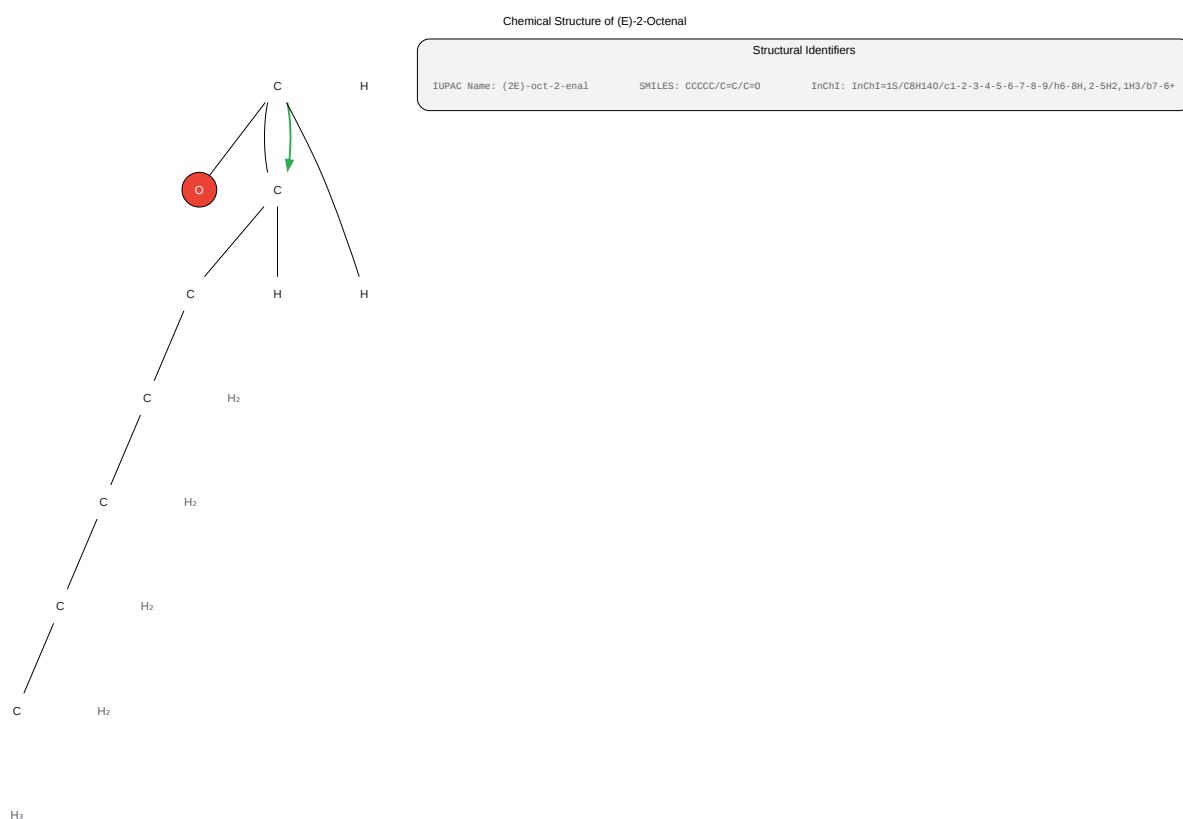
Cat. No.: B1212229

[Get Quote](#)

An In-depth Technical Guide to **(E)-2-Octenal**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of **(E)-2-Octenal** is crucial for its application in organic synthesis and as a potential bioactive molecule. This technical guide provides a comprehensive overview of its key characteristics, supported by experimental data and structural visualizations.

Chemical and Physical Properties


(E)-2-Octenal is a colorless to slightly yellow liquid with a characteristic fatty, green aroma.^[1] It belongs to the class of α,β -unsaturated aldehydes.^[2] The following table summarizes its key quantitative properties:

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	[2] [3] [4]
Molecular Weight	126.20 g/mol	[1] [4]
Boiling Point	84-86 °C at 19 mmHg	[3] [5]
Density	0.846 g/mL at 25 °C	[5]
Refractive Index	1.449-1.455 at 20 °C	[1] [6]
Flash Point	155.00 °F (68.33 °C)	[6]
Solubility	Insoluble in water; soluble in alcohol, fixed oils, and common organic solvents like chloroform and methanol.	[3] [5] [7]
LogP (Octanol/Water Partition Coefficient)	2.6	[1]
Vapor Pressure	0.59 mmHg	[1]

Chemical Structure

The structure of **(E)-2-Octenal** features an eight-carbon chain with a double bond between carbons 2 and 3 in the trans or (E) configuration, and an aldehyde functional group at the first carbon.

Below is a diagram illustrating the chemical structure of **(E)-2-Octenal**.

[Click to download full resolution via product page](#)

Caption: Chemical structure and identifiers of **(E)-2-Octenal**.

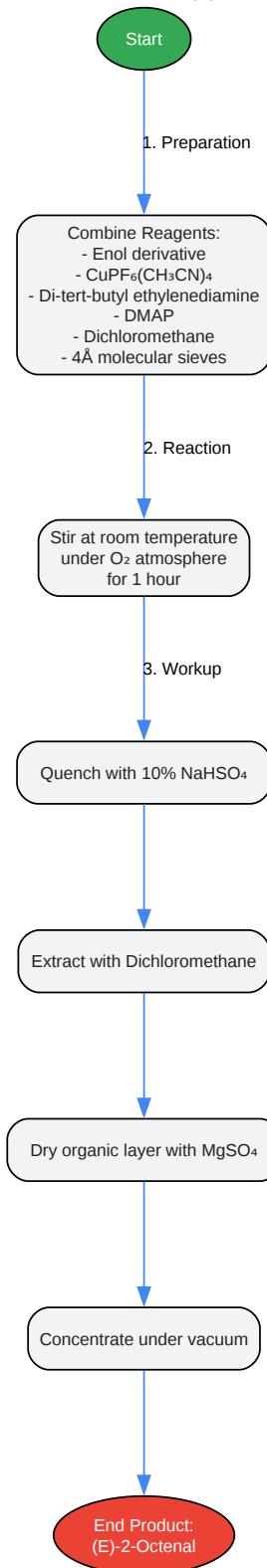
Experimental Protocols

Synthesis of (E)-2-Octenal

A common method for the synthesis of **(E)-2-Octenal** involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration. A detailed experimental protocol is described below.^[7]

Materials and Equipment:

- Enol derivative (1.0 mmol, 1 equivalent)
- $\text{CuPF}_6(\text{CH}_3\text{CN})_4$ (18.4 mg, 0.05 mmol, 0.05 equivalents)
- Di-tert-butyl ethylenediamine (11.0 μL , 0.05 mmol, 0.05 equivalents)
- 4-Dimethylaminopyridine (24.4 mg, 0.20 mmol, 0.20 equivalents)
- Dichloromethane (4 mL)
- 4 \AA molecular sieves (100 mg)
- Schlenk tube
- Nitrogen-filled glove box
- Oxygen source
- 10% NaHSO_4 aqueous solution
- Anhydrous MgSO_4
- Rotary evaporator


Procedure:

- In a nitrogen-filled glove box, a Schlenk tube is charged with 4 mL of dichloromethane.

- The following reagents are added sequentially to the Schlenk tube: 1.0 mmol of the enol derivative, 18.4 mg of CuPF₆(CH₃CN)₄, 11.0 μ L of di-tert-butyl ethylenediamine, and 24.4 mg of 4-dimethylaminopyridine.[\[7\]](#)
- 100 mg of 4 \AA molecular sieves are added to the mixture. The Schlenk tube is sealed and removed from the glove box.
- The nitrogen atmosphere in the reaction mixture is replaced with oxygen at a constant pressure of 1 atmosphere.
- The reaction mixture is stirred at room temperature for 1 hour.[\[7\]](#)
- Upon completion of the reaction, it is quenched by the addition of 15 mL of a 10% NaHSO₄ aqueous solution.
- The product is extracted with dichloromethane (3 x 10 mL).
- The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under vacuum using a rotary evaporator to yield the target product, **(E)-2-Octenal**.[\[7\]](#)

Below is a workflow diagram for the synthesis of **(E)-2-Octenal**.

Synthesis Workflow for (E)-2-Octenal

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (E)-2-Octenal | 2548-87-0 | lookchem [lookchem.com]
- 4. 2-Octenal, (E)- [webbook.nist.gov]
- 5. (E)-2-Octenal | 2548-87-0 [chemicalbook.com]
- 6. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]
- 7. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [(E)-2-Octenal chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1212229#e-2-octenal-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1212229#e-2-octenal-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com